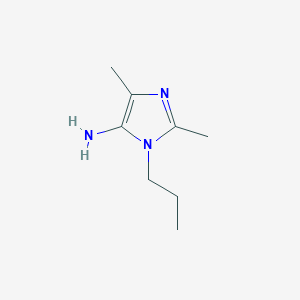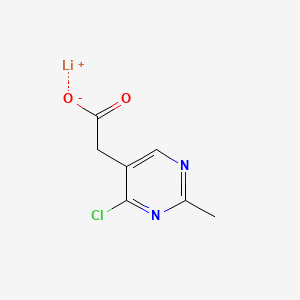
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate is a chemical compound that belongs to the class of lithium salts It is characterized by the presence of a lithium ion (Li+) and an organic moiety containing a pyrimidine ring substituted with a chlorine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate typically involves the reaction of 4-chloro-2-methylpyrimidine-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidine derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of pyrimidine derivatives.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving pyrimidine metabolism.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in pyrimidine metabolism, leading to alterations in cellular processes. Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and metabolic pathways are of significant interest.
Comparación Con Compuestos Similares
Similar Compounds
Lithium(1+) 2-(4-chloro-3-methylpyridin-2-yl)acetate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Lithium(1+) 2-(4-chloro-5-methylpyrimidin-2-yl)acetate: Similar structure with different substitution patterns on the pyrimidine ring.
Uniqueness
Lithium(1+) 2-(4-chloro-2-methylpyrimidin-5-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H6ClLiN2O2 |
|---|---|
Peso molecular |
192.6 g/mol |
Nombre IUPAC |
lithium;2-(4-chloro-2-methylpyrimidin-5-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O2.Li/c1-4-9-3-5(2-6(11)12)7(8)10-4;/h3H,2H2,1H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
JOAAIZIKAMEGDM-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC1=NC=C(C(=N1)Cl)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
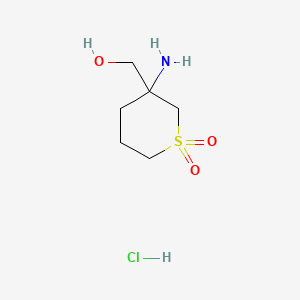
![Potassium trifluoro[2-(thiophen-3-yl)ethenyl]boranuide](/img/structure/B15297007.png)
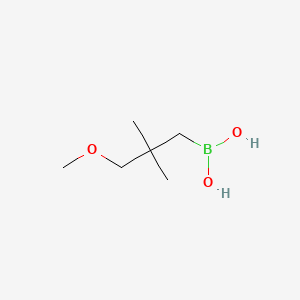
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate](/img/structure/B15297010.png)
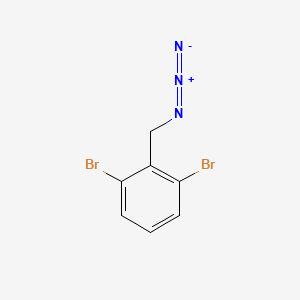
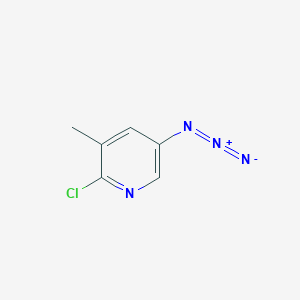
![1-(Azidomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane](/img/structure/B15297035.png)
![methyl 5-amino-1-[(2,3-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15297041.png)
![3-{5-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B15297049.png)
![4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B15297051.png)

